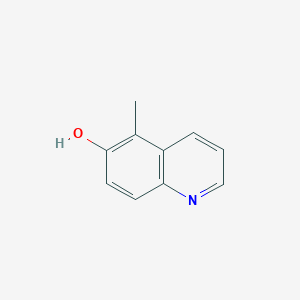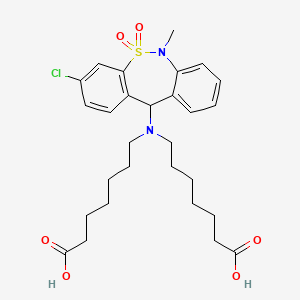
Tianeptine Impurity E
描述
Tianeptine Impurity E is a chemical compound associated with Tianeptine, an atypical tricyclic antidepressant. Tianeptine is primarily used in the treatment of major depressive disorder and has shown potential benefits in addressing anxiety and irritable bowel syndrome. This compound is often used as a reference substance in medicinal chemistry research, particularly for quality control of drug synthesis processes and quantitative analysis .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Tianeptine Impurity E involves several synthetic routes and reaction conditions. One common method involves the use of high-performance liquid chromatography (HPLC) for the estimation of related compounds in Tianeptine Sodium tablets. The process includes the preparation of stock solutions of related compounds with specific concentrations and the use of mobile phases prepared by mixing methanol, acetonitrile, and buffer solutions. The pH of the mobile phase is adjusted with ortho-phosphoric acid, and the effluents are monitored using a UV detector .
Industrial Production Methods: Industrial production methods for this compound are similar to those used in laboratory settings but on a larger scale. These methods involve the use of advanced analytical techniques such as liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) for the simultaneous determination of Tianeptine and its active metabolites in various matrices .
化学反应分析
Types of Reactions: Tianeptine Impurity E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for understanding the compound’s stability and reactivity under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include methanol, acetonitrile, and ortho-phosphoric acid. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions involving this compound include various metabolites and related compounds. These products are analyzed using advanced analytical techniques to ensure their purity and quality .
科学研究应用
Tianeptine Impurity E has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In medicinal chemistry, it is used as a reference substance for quality control and quantitative analysis of drug synthesis processes. In biology, it is used to study the pharmacokinetics and pharmacodynamics of Tianeptine and its metabolites. In medicine, it is used to develop and validate analytical methods for the estimation of related compounds in pharmaceutical formulations .
作用机制
The mechanism of action of Tianeptine Impurity E is closely related to that of Tianeptine. Tianeptine acts as a full agonist at the mu-type opioid receptor, which is believed to contribute to its antidepressant and anxiolytic effects. Tianeptine also modulates glutamate receptors and enhances the mesolimbic release of dopamine, potentiating central nervous system D2 and D3 receptors .
相似化合物的比较
Similar Compounds: Similar compounds to Tianeptine Impurity E include other impurities associated with Tianeptine, such as Tianeptine Impurity A, Tianeptine Impurity B, and Tianeptine Impurity C. These compounds are used as reference standards for the identification, purity tests, and assays of pharmaceutical products according to pharmacopoeial monographs .
Uniqueness: this compound is unique in its chemical structure and properties, which make it a valuable reference substance in medicinal chemistry research. Its specific interactions with various receptors and its role in the quality control of Tianeptine synthesis processes highlight its importance in the pharmaceutical industry .
属性
IUPAC Name |
7-[6-carboxyhexyl-(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37ClN2O6S/c1-30-24-13-9-8-12-22(24)28(23-17-16-21(29)20-25(23)38(30,36)37)31(18-10-4-2-6-14-26(32)33)19-11-5-3-7-15-27(34)35/h8-9,12-13,16-17,20,28H,2-7,10-11,14-15,18-19H2,1H3,(H,32,33)(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNWABLEZYXEOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)N(CCCCCCC(=O)O)CCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
768351-55-9 | |
| Record name | 7,7-(((11RS)-3-Chloro-6-methyl-6,11-dihydrodibenzo(c,f)(1,2)thiazepin-11-yl)imino)diheptanoic acid S,S-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0768351559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,7-(((11RS)-3-CHLORO-6-METHYL-6,11-DIHYDRODIBENZO(C,F)(1,2)THIAZEPIN-11-YL)IMINO)DIHEPTANOIC ACID S,S-DIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8Z273X397 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


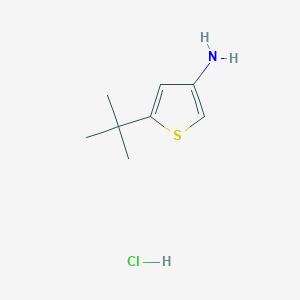
![2-[(Carboxymethylcarbamothioyldisulfanyl)carbothioylamino]acetic acid](/img/structure/B3330905.png)
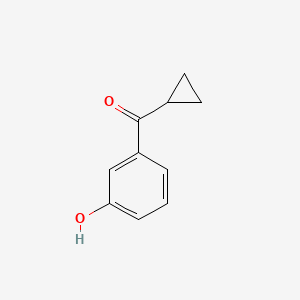
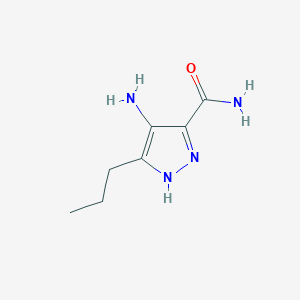
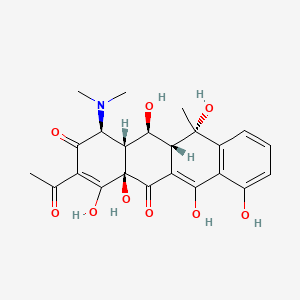
![3,6-Dichloroimidazo[1,2-a]pyrazine](/img/structure/B3330946.png)
![8-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B3330948.png)
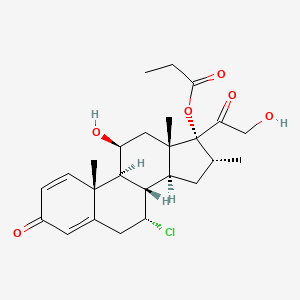
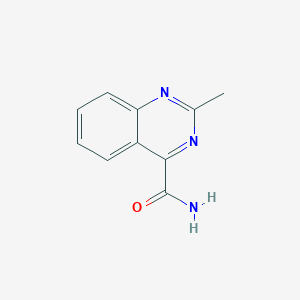
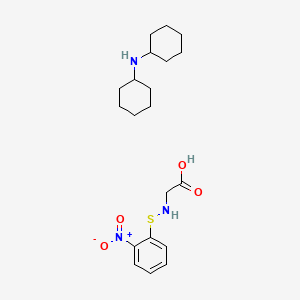
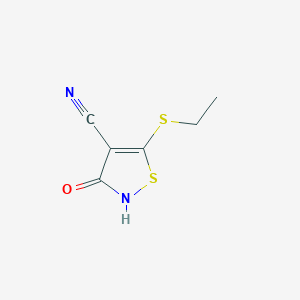
![4-[(E)-2-[(3E)-2-Chloro-3-[(2E)-2-(2-phenylthiochromen-4-ylidene)ethylidene]cyclohexen-1-yl]ethenyl]-2-phenylthiochromenylium;perchlorate](/img/structure/B3330977.png)
![(3R)-3alpha-[(1R)-1-(tert-Butyldimethylsiloxy)ethyl]-4alpha-acetoxyazetidine-2-one](/img/structure/B3330982.png)
